Dimethyl 2,3-naphthalenedicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to dimethyl 2,3-naphthalenedicarboxylate involves several methods, including reactions between naphthols and dimethyl acetylenedicarboxylate in the presence of phosphites. These reactions lead to the formation of stable oxa-2 lambda 5-phosphaphenanthrene derivatives and benzochromene derivatives, showcasing the versatility of dimethyl acetylenedicarboxylate as a reagent (Yavari, Anary‐Abbasinejad, & Hossaini, 2003). Additionally, a novel 1,8-photoaddition of dimethyl 1,4-naphthalenedicarboxylate to alkenes has been observed, further highlighting innovative synthetic pathways for creating complex molecules (Kubo, Inoue, & Sakai, 1992).
Molecular Structure Analysis
The crystal structures of 2,6-naphthalenedicarboxylic acid and its dimethyl ester have been elucidated, providing insight into the conformation and bonding within these compounds. These studies reveal that the ester groups in dimethyl 2,6-naphthalenedicarboxylate exhibit a significant twist out of the mean ring plane, impacting their molecular geometry and interactions (Kaduk & Golab, 1999).
Chemical Reactions and Properties
Research has demonstrated various reactions involving dimethyl 2,3-naphthalenedicarboxylate, including complexation with cyclodextrins. These studies provide valuable information on the stoichiometry, formation constants, and thermodynamic parameters of the complexes formed, offering insights into the compound's chemical behavior and potential applications (Alvariza, Usero, & Mendicuti, 2007).
Scientific Research Applications
Fluorescence Studies with Cyclodextrins : The binding of Dimethyl 2,3-naphthalenedicarboxylate with α-, β-, and γ-cyclodextrins in aqueous solutions has been explored using fluorescence. This research demonstrates how the emission spectra change with different cyclodextrin concentrations and temperatures, helping understand the stoichiometry, formation constants, and thermodynamics of these complexes (Alvariza, Usero, & Mendicuti, 2007).
Complexation with Hydroxypropyl-Cyclodextrins : A study using fluorescence, circular dichroism, and molecular mechanics has investigated the complexation of Dimethyl 2,3-naphthalenedicarboxylate with 2-hydroxypropyl-α-, -β, and -γ-cyclodextrins in aqueous solutions. This research provides insights into the polarity and microviscosity of media surrounding the complexed guest molecule (Usero, Alvariza, González-Álvarez, & Mendicuti, 2008).
Photoaddition Reactions : Dimethyl 1,4-naphthalenedicarboxylate’s interaction with alkenes under irradiation forms novel 1,8-adducts, a process that retains the stereochemistry of the alkenes. This discovery is significant in understanding the photochemical reactions of naphthalenedicarboxylates (Kubo, Inoue, & Sakai, 1992).
Thermodynamics and Molecular Mechanics in Inclusion Complexes : The study of inclusion complexes of Dimethyl 2,6-naphthalenedicarboxylate with α- and β-cyclodextrins involves steady-state fluorescence and molecular mechanics. This research contributes to the understanding of microenvironmental polarity and complex formation (Cervero & Mendicuti, 2000).
Precursor to Polyethylene Naphthalate : The production of Dimethyl-2,6-naphthalenedicarboxylate, a precursor to polyethylene naphthalate, has been reviewed. This includes discussions on chemical routes, production economics, and polymer applications (Lillwitz, 2001).
properties
IUPAC Name |
dimethyl naphthalene-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGBCOIHNLQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350791 | |
Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,3-naphthalenedicarboxylate | |
CAS RN |
13728-34-2 | |
Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.